REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].C(Cl)(=O)C(Cl)=O.[CH3:11][C:12]1[O:13][C:14]2[CH:20]=[C:19]([O:21]C(=O)C)[CH:18]=[CH:17][C:15]=2[CH:16]=1.[C:25](=O)([O-:27])[O-:26].[K+].[K+]>ClCCl>[OH:21][C:19]1[CH:18]=[CH:17][C:15]2[C:16]([C:25]([OH:27])=[O:26])=[C:12]([CH3:11])[O:13][C:14]=2[CH:20]=1 |f:0.1.2.3,6.7.8|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
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Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
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CC=1OC2=C(C1)C=CC(=C2)OC(C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
8.28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the mixture is stirred at 0° C. for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The ice-bath is removed
|
Type
|
STIRRING
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Details
|
the reaction is stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture is cooled to 0° C.
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Type
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CUSTOM
|
Details
|
quenched with MeOH (50 mL)
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Type
|
CONCENTRATION
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Details
|
The mixture is concentrated to a residue
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Type
|
DISSOLUTION
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Details
|
dissolved in methanol (250 mL)
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Type
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STIRRING
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Details
|
The mixture is stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water (100 mL)
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc (250 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash chromatography (eluted with 25% EtOAc/Hexanes)
|
Type
|
CONCENTRATION
|
Details
|
the appropriate fractions are concentrated
|
Type
|
CUSTOM
|
Details
|
The material is dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(C(=C(O2)C)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.56 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |